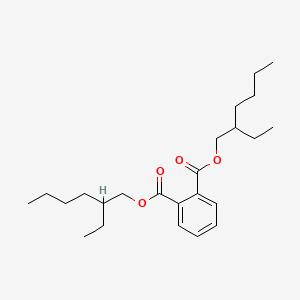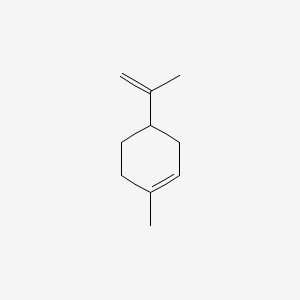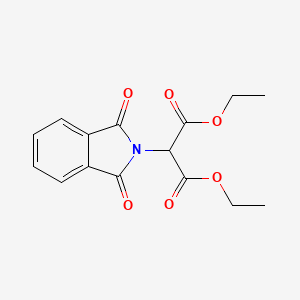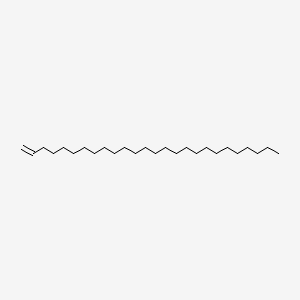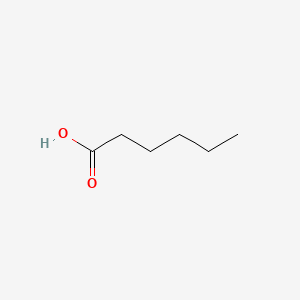
Hexanoic acid
概要
説明
Hexanoic acid, also known as caproic acid, is a saturated fatty acid characterized by a six-carbon chain structure, hence the prefix ‘hexa-’ in its name. Its molecular formula is C₆H₁₂O₂. This compound is a member of the carboxylic acid family and appears as a colorless liquid under room temperature. It has a strong, unpleasant odor, often likened to that of animal sweat or cheese .
作用機序
Target of Action
Hexanoic acid, also known as caproic acid, is a carboxylic acid derived from hexane . It primarily targets the Meloidogyne javanica , a type of root-knot nematode . It also acts as a priming agent in Nicotiana tabacum cells, enhancing their defense mechanisms .
Mode of Action
This compound exhibits its action by inhibiting the hatching of M. javanica eggs and the release of second-stage juveniles . It also primes plant defense mechanisms, particularly in Nicotiana tabacum cells, by activating genes involved in the establishment of systemic acquired resistance .
Biochemical Pathways
This compound affects the metabolomes of plants, generating common biomarkers such as caffeoylputrescine glycoside, cis-5-caffeoylquinic acid, feruloylglycoside, feruloyl-3-methoxytyramine glycoside, and feruloyl-3-methoxytyramine conjugate . It activates the early phenylpropanoid pathway and chlorogenic acids metabolism, leading to enhanced synthesis of hydroxycinnamic acids and related conjugates .
Pharmacokinetics
One study involving a this compound linker in a melanoma imaging agent showed that the compound was stable up to 24 hours at room temperature . In vivo biodistribution studies showed a tumor uptake of 4.92 ± 0.92 % ID/g and 2.78 ± 1.48 % ID/g at 2 hours and 4 hours post-injection, respectively .
Result of Action
This compound’s action results in the paralysis of M. javanica second-stage juveniles and significant inhibition of egg hatching . In plants, it triggers differential metabolomic and transcriptomic responses, leading to an enhanced broad-spectrum defensive ability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action on M. javanica and its priming effect on plant cells can be affected by the soil and ecological conditions
生化学分析
Biochemical Properties
Hexanoic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found to promote basal and insulin-induced phosphorylation of the Akt-mTOR pathway in the HepG2 Hepatoma Cell Line . This suggests that this compound may interact with enzymes involved in these pathways.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For example, it has been found to promote a balanced metabolic profile in HepG2 cells, a human hepatocellular model . It influences cell function by maintaining optimal insulin sensitivity and even fostering basal and insulin-dependent phosphorylation of the Akt-mTOR pathway .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it has been found to foster basal and insulin-dependent phosphorylation of the Akt-mTOR pathway , suggesting that it may bind to and activate enzymes involved in this pathway.
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to promote basal and insulin-induced phosphorylation of the Akt-mTOR pathway , suggesting that it may interact with enzymes involved in these pathways
準備方法
Hexanoic acid can be produced via various methods. Naturally, it occurs as a byproduct of fermentation processes in some types of bacteria, such as Clostridium kluyveri, which produces this compound during the fermentation of ethanol and acetate . Industrially, this compound is often synthesized through the oxidation of hexanal . Another method involves the use of anaerobic bacteria like Megasphaera sp. MH, which metabolizes fructose and produces this compound in the presence of electron acceptors such as acetate .
化学反応の分析
Hexanoic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form this compound using reagents like Tollens reagent or Jones reagent.
Reduction: It can be reduced to hexanol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Esterification: This compound reacts with alcohols to form esters, which are commonly used in artificial flavors.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include chromium trioxide (CrO₃) for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions include hexanol, hexyl esters, and other derivatives.
科学的研究の応用
Hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of esters and other derivatives.
Biology: this compound is involved in the study of metabolic pathways and microbial fermentation processes.
Medicine: It is used in the production of certain pharmaceuticals and as a non-viral gene carrier.
Industry: This compound is employed in the production of metal hexanoates, which are used as drying agents in paints and varnishes.
類似化合物との比較
Hexanoic acid is structurally similar to other medium-chain fatty acids such as pentanoic acid (valeric acid), heptanoic acid (enanthic acid), and octanoic acid (caprylic acid) . it is unique in its specific applications and properties:
Pentanoic Acid: Has a five-carbon chain and is used in the production of esters and as a flavoring agent.
Heptanoic Acid: Has a seven-carbon chain and is used in the synthesis of plasticizers and lubricants.
Octanoic Acid: Has an eight-carbon chain and is used in the production of disinfectants and as a food additive.
This compound stands out due to its specific use in the production of metal hexanoates and its role as a flavoring agent with a distinctive odor .
特性
CAS番号 |
58454-02-7 |
|---|---|
分子式 |
C6H12O2 |
分子量 |
118.14 g/mol |
IUPAC名 |
(1,2-13C2)hexanoic acid |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i5+1,6+1 |
InChIキー |
FUZZWVXGSFPDMH-MPOCSFTDSA-N |
SMILES |
CCCCCC(=O)O |
異性体SMILES |
CCCC[13CH2][13C](=O)O |
正規SMILES |
CCCCCC(=O)O |
沸点 |
396 to 397 °F at 760 mmHg (NTP, 1992) 205.8 °C 202.00 to 203.00 °C. @ 760.00 mm Hg 205 °C |
Color/Form |
Oily liquid |
密度 |
0.927 (USCG, 1999) - Less dense than water; will float 0.929 at 20 °C/4 °C Relative density (water = 1): 0.93 0.923-0.928 |
引火点 |
220 °F (NTP, 1992) 215 °F (102 °C) (Open cup) 102 °C o.c. |
melting_point |
27 °F (NTP, 1992) -3.4 °C -4.00 to -3.00 °C. @ 760.00 mm Hg -3 °C |
物理的記述 |
Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes. Liquid; Liquid, Other Solid Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline] Solid OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. colourless to very pale yellow, oily liquid/cheesy, sweat-like odou |
関連するCAS |
10051-44-2 (sodium salt) 13476-79-4 (copper(2+) salt) 16571-42-9 (manganese(2+) salt) 19455-00-6 (potassium salt) 38708-95-1 (calcium salt) |
溶解性 |
5 to 10 mg/mL at 72 °F (NTP, 1992) In water, 1.03X10+4 mg/L at 25 °C Readily sol in ethanol, ether. 10.3 mg/mL Solubility in water, g/100ml at 20 °C: 1.1 miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml wate |
蒸気密度 |
4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 4.01 (Air = 1) Relative vapor density (air = 1): 4.0 |
蒸気圧 |
0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992) 0.04 [mmHg] Vapor pressure, Pa at 20 °C: 27 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



